2,5-Diphenylhydroquinone
Overview
Description
Molecular Structure Analysis
The crystallographic analysis of 2,5-Diphenylhydroquinone reveals its three-dimensional arrangement. Inclusion compounds containing this compound as host molecules have been studied, with guest molecules linked to the host through hydrogen bonds . Understanding the precise arrangement of atoms and intermolecular interactions is crucial for predicting its behavior in various contexts.
Scientific Research Applications
Electrochemical Reactions
2,5-Diphenylhydroquinone (DPHQ) demonstrates notable behavior in electrochemical reactions. A study by Soriaga and Hubbard (1983) explored the electrode reactions of diphenolic compounds, including DPHQ, highlighting their reversible redox properties and irreversible electro-oxidation. This research is significant for understanding the electrochemical applications of DPHQ in various industrial and technological processes (Soriaga & Hubbard, 1983).
Fluorescent Probes for Zinc Ions
DPHQ has applications in the development of fluorescent probes for zinc ions, which play a crucial role in physiological processes. Wei et al. (2017) investigated the combination of pyrrole and pyridine in constructing selective and sensitive Zn2+ probes. The study's findings enhance the understanding of DPHQ's role in creating high-sensitivity probes for essential metal ions (Wei et al., 2017).
Polymer Science
In polymer science, DPHQ is used to modify the orientation of phenyl substituents in polyesters. Higashi, Watabiki, and Kim (2001) focused on the reaction of DPHQ in forming esters, which is crucial for developing polymers with specific properties and applications (Higashi, Watabiki, & Kim, 2001).
Inclusion Compounds
The crystal structures of inclusion compounds involving DPHQ were studied by Lavy et al. (2004). These compounds are significant for understanding the photoreactivity and stability of molecular structures involving DPHQ (Lavy et al., 2004).
Antiviral and Antioxidant Properties
Klöcking et al. (2002) explored the anti-HSV-1 activity of synthetic humic acid-like polymers derived from DPHQ, revealing its potential as an antiviral agent. Additionally, the research indicated the compound's antioxidant properties (Klöcking et al., 2002).
Quantitative Analysis of Peroxyradical
Nishizawa et al. (2005) studied the use of DPHQ in the quantitative analysis of peroxyradicals. This research highlights the compound's utility in analytical chemistry, especially in measuring radical species (Nishizawa et al., 2005).
Properties
IUPAC Name |
2,5-diphenylbenzene-1,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O2/c19-17-12-16(14-9-5-2-6-10-14)18(20)11-15(17)13-7-3-1-4-8-13/h1-12,19-20H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVCBZSERKSMIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2O)C3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5063865 | |
Record name | [1,1':4',1''-Terphenyl]-2',5'-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5063865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5422-91-3 | |
Record name | [1,1′:4′,1′′-Terphenyl]-2′,5′-diol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5422-91-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Terphenyl-2',5'-diol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005422913 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Diphenylhydroquinone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10785 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [1,1':4',1''-Terphenyl]-2',5'-diol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | [1,1':4',1''-Terphenyl]-2',5'-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5063865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | P-TERPHENYL-2',5'-DIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SFJ7GO22AF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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